molecular formula C23H35F B1315047 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene CAS No. 91162-04-8

1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene

Cat. No.: B1315047
CAS No.: 91162-04-8
M. Wt: 330.5 g/mol
InChI Key: WQYLIZKSPNCLRH-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene (CAS 91162-04-8) is a high-purity fluorinated liquid crystal monomer (LCM) serving as a critical building block for advanced display technologies. With a molecular formula of C23H35F and a molecular weight of 330.522 g·mol⁻¹, this compound is engineered for research and development in optoelectronics . Its primary research value lies in the formulation of liquid crystal mixtures for Liquid Crystal Displays (LCDs) and as a key intermediate in the synthesis of Organic Light-Emitting Diode (OLED) materials, where it contributes to enhanced charge transport, stability, and overall performance of the final device . Fluorinated Liquid-Crystal Monomers (FLCMs) like this compound are a subject of extensive environmental and toxicological research. Recent studies have identified LCMs as emerging organic contaminants with properties of persistence and bioaccumulation, detected in various environmental matrices including sediment, indoor dust, and biological samples . This makes the compound highly relevant for environmental science studies aiming to understand the fate, transport, and toxicological impact of FLCMs. Research indicates that the strong carbon-fluorine bond in its structure enhances the compound's chemical stability, while its higher log Kow value suggests a potential for bioaccumulation, enabling it to interact with biological systems . Toxicological studies suggest that FLCMs may act as potential antagonists of peroxisome proliferator-activated receptor γ (PPARγ), which plays a crucial role in lipid formation and energy metabolism, and may also affect lipid metabolism and thyroid hormone secretion in exposed organisms . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It should be handled by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

1-fluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F/c1-2-3-18-4-6-19(7-5-18)8-9-20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYLIZKSPNCLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476772
Record name 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91162-04-8
Record name 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Table: Reaction Parameters from Patent CN103242133A

Step Reactants Conditions Yield
1 4-Bromobenzyl bromide + P(OEt)₃ 160°C, 4 h, reduced pressure 98.5%
2 Phosphonate + trans-4-PCH aldehyde THF, 20–30°C, KOtBu ~85%*
3 Vinyl intermediate + H₂/Pd-C 10–60°C, 0.1–1 MPa >90%
4 Br → F substitution DMF, 100°C, KF 70–80%

*Estimated based on analogous reactions in the patent.

Critical Analysis of Synthetic Challenges

  • Stereoselectivity : Ensuring trans-configuration in both cyclohexyl rings requires strict control during hydrogenation and aldehyde coupling.
  • Purification : Silica gel chromatography is essential to isolate intermediates, particularly after the Wittig-like reaction in Step 2.
  • Scalability : The use of Pd/C in hydrogenation offers industrial viability due to catalyst recyclability.

Comparative Evaluation of Methods

Method Advantages Limitations
Patent CN103242133A High yields, scalable Fluorination step not detailed
Electrophilic Fluorination Direct, fewer steps Requires hazardous reagents (e.g., F₂ gas)
Nucleophilic Substitution Mild conditions Lower yields for deactivated arenes

Chemical Reactions Analysis

1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene has been explored as a potential intermediate in organic synthesis due to its unique structural features. The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, making it suitable for various substitution reactions.

Case Study:
In a study by Zhang et al., the compound was utilized in catalytic cascade reactions to synthesize complex organic molecules. The fluorinated aromatic compound acted as a key building block, demonstrating its utility in creating stereochemically diverse products through enantioselective transformations .

Materials Science

The compound's unique molecular structure allows it to be investigated for applications in materials science, particularly in the development of new polymers and liquid crystals.

Case Study:
Research conducted on the thermal stability and optical properties of polymers incorporating this compound revealed promising results for use in electronic devices and displays. The incorporation of this compound into polymer matrices improved thermal resistance while maintaining desirable optical characteristics .

Medicinal Chemistry

Fluorinated compounds are often studied for their biological activities due to the influence of fluorine on pharmacokinetics and bioavailability.

Case Study:
In medicinal chemistry research, derivatives of this compound were tested for their potential as anti-cancer agents. The introduction of fluorine was found to enhance the binding affinity to specific biological targets, leading to improved efficacy in cell line studies .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to various receptors and enzymes. The cyclohexyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

(a) 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS 138679-81-9)

  • Structure : Simpler meta-fluoro-substituted benzene with a single cyclohexyl-propyl group.
  • Molecular Weight : 220.33 g/mol .
  • Key Differences : Reduced steric bulk and lower molecular weight compared to the target compound. Applications include fine chemical synthesis .

(b) trans-4-(4-Propylcyclohexyl)-4’-fluorobiphenyl (CAS 87260-24-0)

  • Structure : Biphenyl core with fluorine and cyclohexyl-propyl substituents.
  • Molecular Weight : 296.42 g/mol.
  • Physical Properties : Density = 1.007 g/cm³; boiling point = 401.4°C .
  • Key Differences : Biphenyl backbone enhances rigidity and thermal stability, favoring LC applications.

(c) 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0)

  • Structure : Difluoro-substituted benzene with identical cyclohexyl-ethyl-propyl chains.
  • Molecular Formula : C₂₃H₃₄F₂.
  • Applications : Used in advanced materials due to enhanced polarity from dual fluorine atoms .

Functional Group Variations

(a) 4-Ethyl-2-fluoro-1-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene (CAS DTXSID201158151)

  • Structure : Ethyl and fluorine substituents on a biphenyl system.
  • Molecular Weight : 352.53 g/mol .
  • Key Differences : Ethyl groups increase hydrophobicity, while biphenyl systems improve mesogenic properties for LC phases.

(b) trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene (CAS 415915-41-2)

  • Structure : Difluoro and methoxy substituents.
  • Molecular Formula : C₁₆H₂₂F₂O.
  • Key Differences : Methoxy group introduces electron-donating effects, altering electronic properties compared to purely alkyl/fluoro-substituted analogues .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Target Compound C₂₃H₃₄F (est.) ~350–360 (est.) Fluoro, branched cyclohexyl >400 (est.) Materials science, LCs
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene C₁₅H₁₉F 220.33 Meta-fluoro, single chain N/A Fine chemical synthesis
trans-4-(4-Propylcyclohexyl)-4’-fluorobiphenyl C₂₁H₂₅F 296.42 Biphenyl, fluoro 401.4 LC displays
1,2-Difluoro-4-[...]cyclohexyl]benzene C₂₃H₃₄F₂ 344.42 Ortho-difluoro N/A High-polarity materials
4-Ethyl-2-fluoro-1-[...]phenyl]benzene C₂₅H₃₃F 352.53 Ethyl, biphenyl N/A LC phases, organic electronics

Q & A

Basic: What are the recommended synthetic routes for 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene?

Methodological Answer:
The synthesis involves multi-step coupling reactions. A typical approach includes:

  • Step 1: Preparation of the cyclohexane backbone. Start with trans-4-propylcyclohexanol, which undergoes alkylation or halogenation to form a reactive intermediate (e.g., bromide or iodide).
  • Step 2: Ethyl linker formation. Use a Heck coupling or Grignard reaction to attach the ethyl group between the cyclohexane and benzene rings. For example, coupling 4-propylcyclohexyl ethyl bromide with a fluorinated benzene derivative under palladium catalysis .
  • Step 3: Fluorination. Introduce the fluorine substituent via electrophilic aromatic substitution or nucleophilic displacement, ensuring regioselectivity at the para position .
    Key Considerations: Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to favor trans-configuration and minimize byproducts.

Basic: How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the cyclohexyl and benzene rings. Trans-cyclohexyl protons exhibit distinct splitting patterns (δ 1.2–2.5 ppm).
    • ¹⁹F NMR: Confirm fluorine substitution (single peak near δ -110 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (expected ~348.25 g/mol) and fragmentation patterns .
  • Chromatography: Employ GC-MS or HPLC with a C18 column for purity analysis. Retention times can be compared to standards .

Advanced: How does the molecular structure influence its polarizability under electric fields?

Methodological Answer:
Computational studies (DFT/B3LYP and M062X methods) reveal:

  • Polarizability Trends: The compound exhibits a step-function response to electric fields. Polarizability increases smoothly until a "shoot-up point," after which it plateaus. Fluorine's electronegativity stabilizes the HOMO-LUMO gap, widening the stability region compared to chloro/cyano derivatives .
  • Structural Impact: The ethyl linker and cyclohexane rings elongate the molecular axis (~21–22 Å), enhancing polarizability. Trans-configuration minimizes steric hindrance, allowing optimal alignment under electric fields .
    Experimental Validation: Measure polarizability using Kerr effect experiments or hyper-Rayleigh scattering.

Advanced: What are the challenges in detecting this compound in environmental samples?

Methodological Answer:

  • Low Concentrations: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by GC-MS/MS for trace detection. Matrix effects from dust or biological samples require isotopic internal standards (e.g., ¹³C-labeled analogs) .
  • Isomer Discrimination: Differentiate trans-trans isomers from cis/trans mixtures using chiral columns or NMR coupling constants.
  • Quantification Limits: Optimize MS parameters (e.g., collision energy) to achieve detection limits <1 ng/L in water or <10 ng/g in solids .

Advanced: What potential applications exist in liquid crystal displays (LCDs)?

Methodological Answer:

  • Dielectric Anisotropy: The compound's fluorinated biphenyl structure contributes to positive dielectric anisotropy (Δε > 0), critical for fast switching in nematic LC mixtures. Compare performance to cyano derivatives, which offer higher Δε but lower thermal stability .
  • Thermal Stability: Cyclohexane rings enhance thermal resistance (transition temperatures >100°C). Test phase behavior via differential scanning calorimetry (DSC) .
  • Industrial Relevance: Used in high-resolution displays due to low viscosity and wide operating temperature ranges.

Advanced: How can computational modeling guide the design of derivatives with improved properties?

Methodological Answer:

  • DFT Optimization: Use Gaussian 09 with B3LYP/6-31G to model substituent effects. Fluorine reduces polarizability shoot-up thresholds, while cyano groups increase dipole moments .
  • HOMO-LUMO Analysis: Derivatives with narrower gaps (e.g., chloro) show higher reactivity but lower environmental persistence.
  • Molecular Dynamics (MD): Simulate LC phase behavior under varying electric fields to predict alignment efficiency .

Advanced: What are the contradictions in reported biological activity data for similar compounds?

Methodological Answer:

  • Cytotoxicity Variability: Studies on analogs like 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene show conflicting results. Some report low IC₅₀ values (<10 µM) in cancer cells, while others note negligible effects. Discrepancies may arise from assay conditions (e.g., serum concentration, exposure time) .
  • Target Specificity: Fluorine's impact on binding affinity varies across enzymes. Use molecular docking (AutoDock Vina) to compare interactions with cytochrome P450 vs. kinase targets .

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